4-CHLOROCINNAMIC ACID

Descripción general

Descripción

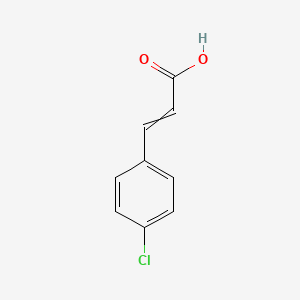

4-Chlorocinnamic acid is an organochlorine compound that belongs to the cinnamic acid family. It is characterized by the presence of a chloro substituent at the 4-position on the phenyl ring. The molecular formula of this compound is C9H7ClO2, and it has a molecular weight of 182.6 g/mol . This compound is known for its white to light yellow crystalline powder form and has various applications in scientific research and industry.

Métodos De Preparación

4-Chlorocinnamic acid can be synthesized through several methods. One common synthetic route involves the Perkin reaction, where aromatic aldehydes react with aliphatic carboxylic acids in the presence of bases such as sodium or potassium salts . Another method includes the direct synthesis from aromatic aldehydes and aliphatic carboxylic acids using boron tribromide as a reagent, along with 4-dimethylaminopyridine (4-DMAP) and pyridine (Py) as bases . Industrial production often involves the recrystallization of the acid from ethanol or aqueous ethanol with charcoal .

Análisis De Reacciones Químicas

Esterification Reactions

4Cl-CA undergoes esterification via multiple methods to yield bioactive derivatives:

Fischer Esterification

-

Reagents : 4Cl-CA, methanol, sulfuric acid.

-

Conditions : Reflux at 60–80°C for 24–48 hours.

Mitsunobu Reaction

-

Reagents : 4Cl-CA, perillyl alcohol, diisopropyl azodicarboxylate (DIAD), triphenylphosphine.

-

Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 72 hours.

-

Product : Perillyl 4-chlorocinnamate (11 ) with 26.3% yield .

Steglich Esterification

-

Reagents : 4Cl-CA, lauryl alcohol, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

-

Conditions : Dichloromethane, room temperature, 72 hours.

Table 1: Ester Derivatives of 4Cl-CA

Photochemical [2+2] Cycloaddition

4Cl-CA exhibits solid-state photoreactivity under UV irradiation:

-

Reaction : Irreversible [2+2] photodimerization forming a cyclobutane derivative.

-

Conditions : Crystalline phase, 365 nm UV light, monitored via ¹³C solid-state NMR .

-

Mechanism : Topochemical control aligns molecules for dimerization, with reaction efficiency dependent on crystal size and morphology .

Oxidation of Cinnamyl Alcohol

-

Reagents : trans-4-Chlorocinnamyl alcohol, NaOtBu, oxygen atmosphere.

-

Conditions : Toluene, room temperature.

Catalytic Coupling Reactions

4Cl-CA derivatives are synthesized via diazonium salt intermediates:

-

Reagents : Polyhalogenated anilines, acrylic acid derivatives.

-

Conditions : Diazotization followed by coupling in acidic media .

-

Application : Key intermediates for agrochemicals and pharmaceuticals .

Antimicrobial Activity Correlations

While not a reaction, ester derivatives of 4Cl-CA show structure-dependent bioactivity:

-

Most Potent Antifungal : Perillyl 4-chlorocinnamate (11 , MIC = 0.024 μmol/mL) .

-

Mechanistic Insight : Molecular docking suggests inhibition of fungal 14α-demethylase .

Key Findings and Trends

-

Esterification Efficiency : Methanol and short-chain alcohols yield higher conversions (e.g., 97.6% for methyl ester) .

-

Photoreactivity : Solid-state dimerization is morphology-dependent, enabling potential applications in photomechanical materials .

-

Synthetic Versatility : Boron tribromide-mediated synthesis offers a one-pot route to 4Cl-CA with high purity .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

4-Chlorocinnamic acid and its derivatives have demonstrated significant antimicrobial properties, particularly against various strains of bacteria and fungi. Research indicates that esters derived from 4-CCA exhibit enhanced antimicrobial activity compared to the parent compound.

- Study Findings : A study synthesized twelve esters of 4-CCA through various esterification reactions, yielding compounds with diverse antimicrobial efficacy against pathogens such as Staphylococcus aureus, Candida albicans, and Pseudomonas aeruginosa. Notably, methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate exhibited the most potent antifungal activity with minimum inhibitory concentrations (MIC) of 0.13 and 0.024 μg/mL, respectively .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Methoxyethyl 4-chlorocinnamate | 0.13 | Candida albicans |

| Perillyl 4-chlorocinnamate | 0.024 | Candida albicans |

| Methyl 4-chlorocinnamate | Variable | Staphylococcus aureus |

Antioxidant Properties

Research suggests that 4-CCA may possess antioxidant properties, which can help protect cells from oxidative stress caused by free radicals. This property is crucial in preventing chronic diseases linked to oxidative damage .

Anti-inflammatory Effects

In vitro studies indicate that 4-CCA exhibits anti-inflammatory effects, which could have therapeutic implications in treating inflammatory diseases. However, further research is required to elucidate the specific mechanisms involved .

Antitumor Potential

Preliminary studies suggest that 4-CCA may have antitumor properties, although this area of research is still nascent. Investigations into its effectiveness and mechanisms are ongoing .

Molecular Docking Studies

Molecular docking studies have shown that derivatives of 4-CCA can effectively bind to enzymes involved in fungal resistance, such as 14-demethylase. This binding enhances their antifungal efficacy and underscores the importance of structure-activity relationships in drug design .

Case Study: Antimicrobial Efficacy

A comprehensive study focused on synthesizing and testing various esters derived from 4-CCA revealed significant antimicrobial activity against clinically relevant pathogens. The study utilized molecular docking to explore the interaction between these compounds and target enzymes involved in microbial resistance.

Methodology

- Twelve esters were synthesized through Fischer esterification and other methods.

- Antimicrobial tests were conducted against strains including S. aureus and C. albicans.

- Molecular docking studies were performed using the enzyme 14-demethylase.

Results

The results indicated that certain esters not only inhibited microbial growth effectively but also showed promise for further development into therapeutic agents aimed at combating antibiotic-resistant infections.

Case Study: Structure-Activity Relationship (SAR)

An SAR study compared the activity of trans-cinnamic acid derivatives with that of 4-CCA derivatives, revealing that modifications at specific positions significantly influenced their biological activity.

Findings

Mecanismo De Acción

The mechanism of action of 4-chlorocinnamic acid involves its interaction with molecular targets such as enzymes. For example, esters derived from this compound have been shown to inhibit the enzyme 14-demethylase, which is crucial for antifungal activity . The presence of electron-withdrawing groups on the phenyl ring enhances its biological efficacy .

Comparación Con Compuestos Similares

4-Chlorocinnamic acid can be compared with other cinnamic acid derivatives such as:

- 4-Bromocinnamic acid

- 4-Fluorocinnamic acid

- 4-Nitrocinnamic acid

- 4-Methylcinnamic acid

These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical and biological properties. For instance, the chloro substituent in this compound imparts unique antimicrobial and antifungal properties that may not be as pronounced in its brominated or fluorinated counterparts.

Actividad Biológica

4-Chlorocinnamic acid (4-CCA) is a derivative of cinnamic acid that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of 4-CCA, summarizing recent research findings, case studies, and relevant data tables.

Antimicrobial Activity

1. Bacterial and Fungal Inhibition

This compound exhibits significant antimicrobial properties against various bacterial and fungal strains. A study synthesized a series of this compound derivatives, which were tested against strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and several Candida species. The results indicated that certain esters derived from 4-CCA demonstrated potent activity, with minimum inhibitory concentrations (MIC) as low as 0.024 μg/mL against Candida albicans .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Methoxyethyl 4-chlorocinnamate | 0.13 | Candida albicans |

| Perillyl 4-chlorocinnamate | 0.024 | Candida albicans |

| Methyl 4-chlorocinnamate | Highest tested concentration | Staphylococcus aureus |

2. Mechanism of Action

Molecular docking studies suggest that the antifungal action of 4-CCA derivatives may involve inhibition of the enzyme 14α-demethylase, a critical enzyme in the biosynthesis of ergosterol in fungi . This mechanism highlights the potential of these compounds as effective antifungal agents.

Cytotoxicity and Anticancer Properties

Research has also investigated the cytotoxic effects of 4-CCA on various cancer cell lines. In vitro studies have shown that certain derivatives exhibit selective cytotoxicity towards cancer cells while maintaining low toxicity to normal cells. For instance, some derivatives demonstrated submicromolar activity against cancer cell lines with minimal impact on primary porcine monocyte-derived macrophages .

Case Studies

Case Study: Antimicrobial Efficacy Against Mycobacteria

A significant study evaluated the efficacy of 4-CCA derivatives against mycobacterial strains, including Mycobacterium tuberculosis. The results indicated that several synthesized compounds exhibited higher efficacy than traditional antibiotics like ampicillin and isoniazid, particularly against resistant strains .

Case Study: Plant Pathogen Inhibition

Another study focused on the application of 4-CCA in agriculture, where it was isolated from Streptomyces griseocarneus. The compound was shown to inhibit the growth of plant pathogens such as Colletotrichum gloeosporioides, reducing lesion sizes significantly in treated plants .

Structure-Activity Relationship (SAR)

The biological activity of 4-CCA is influenced by its chemical structure. Modifications to the core structure can enhance its antimicrobial properties. For example, halogen substitutions have been shown to increase antibacterial activity compared to unsubstituted cinnamic acid derivatives .

Propiedades

IUPAC Name |

3-(4-chlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLIFJYFGMHYDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075098 | |

| Record name | 2-Propenoic acid, 3-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1615-02-7 | |

| Record name | 4-Chlorocinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1615-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.